molecular formula C12H19NO4 B6771452 N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide

N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide

Cat. No.: B6771452
M. Wt: 241.28 g/mol
InChI Key: MFZAGPARCURDAF-UHFFFAOYSA-N
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Description

N-(2-oxabicyclo[420]octan-7-yl)-1,4-dioxane-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-oxabicyclo[4.2.0]octan-7-amine with 1,4-dioxane-2-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide is unique due to its combination of a bicyclic core with a dioxane ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-(2-oxabicyclo[4.2.0]octan-7-yl)-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-12(11-7-15-4-5-17-11)13-9-6-10-8(9)2-1-3-16-10/h8-11H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZAGPARCURDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2OC1)NC(=O)C3COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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